Coumarin

Descripción

Propiedades

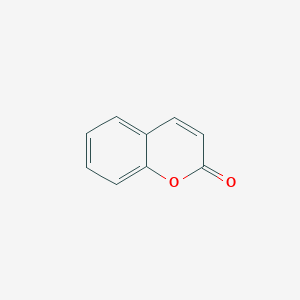

IUPAC Name |

chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGHJZDHTFUPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020348 | |

| Record name | Coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Coumarin appears as colorless crystals, flakes or colorless to white powder with a pleasant fragrant vanilla odor and a bitter aromatic burning taste. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals, Colorless solid with a vanilla odor; [Hawley] Colorless fine plates; [MSDSonline], Solid, COLOURLESS FLAKES WITH CHARACTERISTIC ODOUR. | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2H-1-Benzopyran-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Coumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Coumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

568 °F at 760 mmHg (NTP, 1992), 301.71 °C, 297.00 to 301.00 °C. @ 760.00 mm Hg, 297-299 °C | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Coumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

304 °F (NTP, 1992), 150 °C | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Coumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Soluble in ethanol; very soluble in ether and chloroform, Freely soluble in oils, Soluble in aqueous alkali, oxygenated and chlorinated solvents, In chloroform 49.4 g/100 g @ 25 °C; in pyridine 87.7 g/100 g @ 20-25 °C, In water, 1,900 mg/l @ 20 °C, 1.9 mg/mL, Solubility in water: poor | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Coumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.935 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.935 @ 20 °C/4 °C, 0.94 g/cm³ | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.01 mmHg at 117 °F ; 1 mmHg at 223 °F (NTP, 1992), 0.00098 [mmHg], VP: 1 mm Hg @ 106.0 °C; 40 mm Hg @ 189 °C, 9.8X10-4 mm Hg @ 25 °C, extrapolated, Vapor pressure, kPa at 106 °C: 0.13 | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Coumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Orthorhombic, rectangular plates, Colorless, crystals, flakes, or powder, White crystals | |

CAS No. |

91-64-5 | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Coumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04665 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | coumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | coumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4VZ22K1WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Coumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

154 to 158 °F (NTP, 1992), 71 °C, 68-70 °C | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Coumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Chronicles of the Benzopyrone Scaffold: From Tonka Beans to Targeted Therapeutics

Introduction: The 1,2-Benzopyrone Architecture

Coumarins represent a class of lactones formally derived from cinnamic acid. Characterized by a 1,2-benzopyrone scaffold, these compounds are ubiquitous in nature, responsible for the sweet scent of new-mown hay (Melilotus officinalis) and the Tonka bean (Dipteryx odorata). While initially valued for their olfactory properties in the perfume industry (Fougère Royale, 1882), the discovery of their pharmacological potential marks a pivotal moment in drug development history.

This guide analyzes the transition of coumarin from a botanical curiosity to a cornerstone of anticoagulant therapy, detailing the chemical synthesis, mechanistic pharmacology, and structure-activity relationships (SAR) that drive its utility today.

The Discovery Arc: Serendipity and Observation

The history of this compound is a dual narrative of chemical isolation and veterinary pathology.

Isolation and Early Synthesis[1]

-

1820: The parent compound was independently isolated by A. Vogel (Munich) and Nicholas Guibourt (France) from Tonka beans.[1]

-

1868: William Henry Perkin achieved the first laboratory synthesis via the Perkin reaction (heating salicylaldehyde with acetic anhydride), democratizing the compound for industrial use.

The Sweet Clover Saga (1920s–1940s)

The transition to therapeutics began with a veterinary crisis. In the 1920s, cattle in the Northern US and Canada began dying of unexplained internal hemorrhage. Veterinary pathologist Frank Schofield linked the deaths to moldy sweet clover hay.[2]

The breakthrough occurred in 1933 , during a blizzard in Madison, Wisconsin.[3] A farmer named Ed Carlson brought a dead heifer and a can of uncoagulated blood to the laboratory of Karl Paul Link .[3] This event initiated a 6-year quest that culminated in the isolation of 3,3'-methylenebis-(4-hydroxythis compound) , later named Dicoumarol .

Chemical Synthesis: The Pechmann Condensation Protocol[5][6][7]

While the Perkin reaction is historically significant, the Pechmann Condensation remains the most versatile method for synthesizing substituted coumarins, particularly 4-substituted derivatives like 7-hydroxy-4-methylthis compound (Umbelliferone derivatives), which exhibit strong fluorescence.

Mechanistic Rationale

The reaction involves the condensation of a phenol with a

-

Transesterification: The phenol attacks the ester carbonyl.

-

Electrophilic Aromatic Substitution: The activated carbonyl attacks the aromatic ring (ortho position).

-

Dehydration: Loss of water yields the this compound ring.

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylthis compound

Objective: Synthesize a fluorescent this compound scaffold via acid-catalyzed condensation.

Reagents:

-

Resorcinol (1.1 g, 10 mmol)

-

Ethyl Acetoacetate (1.3 g, 10 mmol)

-

Concentrated Sulfuric Acid (

)[5] -

Ice/Water bath[6]

-

Ethanol (for recrystallization)

Workflow:

-

Reactant Mixing: In a 50 mL Erlenmeyer flask, dissolve 1.1 g of resorcinol in 1.3 g of ethyl acetoacetate. Ensure complete dissolution.

-

Catalyst Addition (Critical Step): Place the flask in an ice bath to maintain temperature <10°C. Add 2 mL of concentrated

dropwise with constant stirring. Note: This reaction is exothermic; temperature control prevents charring. -

Reaction Phase: Remove from the ice bath and allow the mixture to stand at room temperature for 12 hours (or heat to 90°C for 1 hour for rapid synthesis). The mixture will solidify into a yellow mass.

-

Quenching: Pour the reaction mixture into 50 mL of crushed ice/water with vigorous stirring. The solid product will precipitate.

-

Purification: Filter the precipitate using a Buchner funnel. Wash with cold water to remove residual acid.

-

Recrystallization: Recrystallize the crude solid from 95% ethanol.

-

Validation: Check melting point (Lit: 185°C) and observe intense blue fluorescence under UV light (365 nm) in alkaline solution.

Synthesis Workflow Diagram

Figure 1: Step-by-step workflow for the Pechmann Condensation synthesis of substituted coumarins.

Mechanistic Pharmacology: The Vitamin K Cycle

This compound anticoagulants (4-hydroxycoumarins) function as Vitamin K Antagonists (VKAs) .[7][8][9] They do not inhibit coagulation factors directly in the blood; rather, they inhibit the hepatic synthesis of functional clotting factors.

Mechanism of Action

-

Carboxylation: Factors II, VII, IX, and X require the post-translational carboxylation of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) to bind calcium and anchor to phospholipid membranes.

-

The Engine: This carboxylation is driven by the oxidation of Vitamin K Hydroquinone to Vitamin K Epoxide.

-

The Recycling: For the cycle to continue, Vitamin K Epoxide must be reduced back to the Quinone and then the Hydroquinone.

-

The Blockade: Coumarins (Warfarin) inhibit Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) .[10][11] This depletes the cellular stores of reduced Vitamin K, halting the activation of clotting factors.

Pathway Diagram

Figure 2: The Vitamin K Cycle and the site of VKORC1 inhibition by Warfarin.[10]

Structure-Activity Relationships (SAR)

The anticoagulant activity of coumarins is strictly dependent on the substitution pattern, specifically at the 4-hydroxy position. Simple this compound (unsubstituted) is hepatotoxic in rodents but lacks anticoagulant activity.

Comparative Data Table

| Compound | Structure Key | Clinical/Toxicological Profile | Key SAR Feature |

| This compound | 1,2-benzopyrone | Hepatotoxic (rodents); Non-anticoagulant. | Lacks 4-OH group; metabolized to toxic epoxides. |

| Dicoumarol | Bis-4-hydroxythis compound | First oral anticoagulant; erratic absorption. | Dimer linked by methylene bridge; mimics Vit K structure. |

| Warfarin | 4-OH, 3-acetonylbenzyl | "Gold Standard" VKA; narrow therapeutic index. | Acetonylbenzyl group at C3 increases potency and solubility. |

| Brodifacoum | 4-OH, 3-biphenyl | "Superwarfarin" (Rodenticide); extremely long half-life. | Large lipophilic biphenyl side chain prevents metabolic clearance. |

Critical SAR Rules

-

4-Hydroxy Group: Essential for acidic binding to the VKORC1 active site.

-

3-Substituent: Determines pharmacokinetic properties.

-

Small groups: Lower potency.

-

Lipophilic tails (e.g., Brodifacoum): High affinity, accumulation in the liver, prolonged duration of action (months).

-

-

Lactone Ring: Must remain intact for activity; hydrolysis opens the ring and destroys efficacy.

References

-

Vogel, A. (1820).[1][12] Darstellung von Benzoesäure aus der Tonka-Bohne. Annalen der Physik. Link

-

Campbell, H.A. & Link, K.P. (1941). Studies on the hemorrhagic sweet clover disease.[2][3][13] IV. The isolation and crystallization of the hemorrhagic agent. Journal of Biological Chemistry. Link

-

Pechmann, H. v. & Duisberg, C. (1884). Ueber die Verbindungen der Phenole mit Acetessigäther. Berichte der deutschen chemischen Gesellschaft. Link

-

Li, T., et al. (2004). Identification of the gene for vitamin K epoxide reductase. Nature. Link

-

Ansell, J., et al. (2008). Pharmacology and management of the vitamin K antagonists. Chest. Link

-

Au, N. & Rettie, A.E. (2008).[6][10] Pharmacogenomics of 4-hydroxythis compound anticoagulants. Drug Metabolism Reviews. Link

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [On the history of vitamin K, dicoumarol and warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The history of warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 5. DSpace [open.bu.edu]

- 6. scispace.com [scispace.com]

- 7. Synthetic Approaches and Biological Activities of 4-Hydroxythis compound Derivatives [mdpi.com]

- 8. labor-renner.at [labor-renner.at]

- 9. Antagonists of Vitamin K—Popular this compound Drugs and New Synthetic and Natural this compound Derivatives [mdpi.com]

- 10. Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Кумарин — Вікіпедія [uk.wikipedia.org]

- 13. Discovery of anticoagulant drugs: a historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

basic biological activities of the coumarin nucleus

Content Type: Technical Guide / Whitepaper Subject: Pharmacological Versatility and Mechanistic Validation of 2H-chromen-2-one

Executive Summary

The coumarin nucleus (2H-chromen-2-one) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike promiscuous binders (PAINS), coumarins achieve multi-target activity through specific structural modifications at the C3, C4, and C7 positions, allowing them to selectively modulate enzyme kinetics in coagulation, oncology, and microbial replication.

This guide analyzes the three primary mechanisms of action (VKORC1 antagonism, Tubulin/CA inhibition, and Gyrase B competition) and provides a self-validating experimental workflow for synthesis and bioassay validation.

Part 1: The Pharmacophore & SAR Logic

The this compound scaffold consists of a benzene ring fused to an

Structural Zones of Interest

-

C3/C4 Positions: Critical for steric fit into hydrophobic pockets (e.g., VKORC1). Substitution here often dictates target selectivity between anticoagulant and anticancer pathways.

-

C7 Position: The primary site for electron-donating groups (-OH, -NH2). Functionalization here modulates fluorescence (useful for assays) and increases affinity for polar residues in kinase active sites.

-

Lactone Ring: Essential for "prodrug" mechanisms where ring-opening occurs in hypoxic environments (Carbonic Anhydrase inhibition).

Figure 1: Critical substitution zones on the this compound scaffold determining pharmacological fate.

Part 2: The Anticoagulant Mechanism (VKORC1)

The most clinically established activity of this compound derivatives (e.g., Warfarin) is the inhibition of the Vitamin K cycle. This is a competitive antagonism that results in the depletion of functional clotting factors.

Mechanism of Action

Coumarins inhibit Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) .

-

Normal Physiology: Vitamin K is reduced to Vitamin K Hydroquinone (KH2).[1] KH2 is a cofactor for

-glutamyl carboxylase, which activates factors II, VII, IX, and X by adding a carboxyl group to Glutamic acid residues (Gla). -

Inhibition: Coumarins bind to VKORC1, preventing the regeneration of Vitamin K from its epoxide form.

-

Result: Without reduced Vitamin K, clotting factors remain decarboxylated and biologically inactive.

Figure 2: The Vitamin K Cycle and the specific point of this compound-mediated blockade.

Part 3: Oncology Targets (Tubulin & Carbonic Anhydrase)

Modern this compound derivatives (e.g., 4-phenylcoumarins) bypass the coagulation cascade to target tumor proliferation via two distinct mechanisms.

Tubulin Polymerization Inhibition

Coumarins bind to the Colchicine-binding site of tubulin. This prevents the polymerization of tubulin dimers into microtubules, leading to:

-

Mitotic arrest at the G2/M phase.

-

Disruption of the cytoskeleton.

-

Apoptosis.

Carbonic Anhydrase (CA) Inhibition (Prodrug Mechanism)

Tumor cells in hypoxic conditions overexpress CA IX and XII to regulate pH. Coumarins act as suicide inhibitors or prodrugs:

-

The this compound lactone ring is hydrolyzed by the esterase activity of CA.[2]

-

The resulting 2-hydroxy-cinnamic acid derivative binds tightly to the enzyme active site, occluding the Zinc ion and disabling the enzyme.

Comparative Potency Data

Table 1: Comparative IC50 values of this compound derivatives vs. Standard Agents against Cancer Targets.

| Compound Class | Target | Mechanism | IC50 (Approx.)[3] | Reference |

| Warfarin | VKORC1 | Anticoagulant | N/A (Ki ~ 1-5 µM) | [1] |

| This compound-Indole Hybrid | Tubulin | Polymerization Inhibitor | 0.15 - 0.23 µM | [2] |

| Erlotinib (Control) | EGFR | Kinase Inhibitor | 0.18 µM | [2] |

| Sulfonamide-Coumarin | CA IX | Hydrolysis/Binding | < 10 nM | [3] |

Part 4: Antimicrobial Activity (DNA Gyrase B)

Unlike fluoroquinolones (which target the A subunit), aminocoumarins (e.g., Novobiocin) target the B subunit of DNA Gyrase .

-

Mechanism: They compete with ATP for the binding site on the GyrB subunit.

-

Effect: Inhibition of the ATPase activity required for energy transduction during DNA supercoiling. This effectively halts bacterial DNA replication.

Part 5: Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating with built-in controls.

Protocol A: Synthesis via Pechmann Condensation

A robust, atom-efficient method to generate the 4-methylthis compound scaffold.

Reagents: Resorcinol (10 mmol), Ethyl Acetoacetate (10 mmol), Solid Acid Catalyst (e.g., Amberlyst-15 or Sulfuric Acid). Workflow:

-

Mix: Combine equimolar resorcinol and ethyl acetoacetate in a round-bottom flask.

-

Catalyze: Add acid catalyst (solvent-free or in ethanol).

-

Heat: Reflux at 70–80°C for 2-4 hours. Validation: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Disappearance of resorcinol spot indicates completion.

-

Workup: Pour reaction mixture into crushed ice. The this compound derivative will precipitate as a solid.

-

Purification: Recrystallize from ethanol.

-

Characterization: Confirm structure via IR (Lactone C=O stretch at ~1700 cm⁻¹) and H-NMR.

Protocol B: Tubulin Polymerization Assay (Fluorescence-Based)

A kinetic assay to quantify the inhibition of microtubule formation.

Principle: Free tubulin is non-fluorescent. As it polymerizes into microtubules, the reporter dye (DAPI or specific fluorophore) incorporated into the polymer emits fluorescence.[4][5] Inhibitors reduce the rate and maximum fluorescence.

Materials:

-

Purified Tubulin (>99% porcine brain).[6]

-

GTP (100 mM stock).[7]

-

Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA.[6]

-

Control: Paclitaxel (Enhancer) and Nocodazole (Inhibitor).

Step-by-Step Methodology:

-

Preparation: Thaw tubulin on ice. Prepare 3 mg/mL tubulin solution in cold Buffer + 1 mM GTP.

-

Plating: In a 96-well black plate (pre-warmed to 37°C), add:

-

10 µL of Test Compound (this compound derivative) at 10x concentration.

-

Control 1: 10 µL Buffer (Vehicle Control).

-

Control 2: 10 µL Nocodazole (Negative Control).

-

-

Initiation: Add 90 µL of Tubulin/GTP mix to each well.

-

Reading: Immediately place in a fluorescence plate reader at 37°C.

-

Excitation: 360 nm | Emission: 450 nm.

-

Kinetic Mode: Read every 60 seconds for 60 minutes.

-

-

Analysis: Plot RFU vs. Time.

References

-

VKORC1: Molecular Target of Coumarins. Oldenburg J, et al. Journal of Thrombosis and Haemostasis. (2007).[8]

-

This compound Derivatives as Anticancer Agents: Mechanistic Landscape. ResearchGate Review. (2023).[9][10]

-

Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized this compound Scaffold. ChemRxiv. (2023).

-

Tubulin Polymerization Assay Protocol. Cytoskeleton Inc / NIH PMC.

-

Pechmann Condensation Protocol. MDPI Chemistry. (2023).[9][10]

Sources

- 1. Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound carbonic anhydrase inhibitors from natural sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. maxanim.com [maxanim.com]

- 5. tebubio.com [tebubio.com]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. labor-renner.at [labor-renner.at]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Strategic Investigation of Novel Coumarin Derivatives: From Scaffold Design to Pharmacological Validation

Introduction: The Privileged Scaffold

Coumarin (1,2-benzopyrone) represents a "privileged scaffold" in medicinal chemistry due to its inherent ability to bind to diverse biological targets. Its structural rigidity, lipophilicity, and low molecular weight make it an ideal template for drug design. However, the investigation of novel coumarins requires a shift from serendipitous screening to rational, mechanism-based inquiry.

This guide outlines a validated workflow for investigating the pharmacological potential of new this compound derivatives, focusing on oncology (anticancer), neuroprotection (AChE inhibition), and oxidative stress mitigation.

Phase I: Rational Design & In Silico Profiling

Before wet-lab synthesis, candidates must undergo in silico filtration to reduce attrition rates.

Structural Modification Strategies (SAR)

Recent literature highlights specific substitution patterns that enhance bioactivity:

-

C-4 Substitution: Introduction of aryl or heteroaryl groups (e.g., triazoles, thiazoles) often improves anticancer potency by increasing hydrophobic interactions with kinase domains.

-

C-7 Hydroxylation/Alkylation: Critical for antioxidant capacity (radical scavenging) and hydrogen bonding in enzyme active sites (e.g., AChE).

-

Hybridization: Fusing this compound with other pharmacophores (e.g., chalcones, sulfonamides) to create multi-target ligands.

Computational Workflow

Protocol:

-

Target Selection: Define the biological target (e.g., VEGFR-2 for angiogenesis, AChE for Alzheimer's).

-

Molecular Docking: Use AutoDock Vina or Gold.

-

Validation: Re-dock the co-crystallized native ligand (RMSD < 2.0 Å required).

-

-

ADMET Prediction: Use SwissADME to filter for Lipinski’s Rule of 5 (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).

Phase II: In Vitro Pharmacological Screening

This section details the core assays required to validate pharmacological potential. All assays must include positive controls (standard drugs) and vehicle controls (DMSO < 0.1%).

Cytotoxicity Profiling (Anticancer)

Method: MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Causality: Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT to purple formazan. Absorbance correlates directly with cell viability.

Step-by-Step Protocol:

-

Seeding: Plate cancer cells (e.g., MCF-7, A549) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add test coumarins (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).

-

Control: Doxorubicin or Cisplatin.

-

Vehicle: 0.1% DMSO media.

-

-

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

Staining: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4h.

-

Solubilization: Remove media; add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm.

-

Calculation:

. Determine IC50 using non-linear regression.

Neuroprotective Potential (AChE Inhibition)

Method: Ellman’s Colorimetric Assay. Causality: Acetylcholinesterase (AChE) hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to form a yellow anion (5-thio-2-nitrobenzoate).

Step-by-Step Protocol:

-

Preparation: Mix 130 µL phosphate buffer (pH 8.0), 10 µL test compound solution, and 20 µL AChE enzyme solution (0.54 U/mL).

-

Incubation: Incubate at 25°C for 15 minutes (allows inhibitor binding).

-

Reaction: Add 20 µL DTNB (3 mM) and 20 µL ATCh iodide (15 mM).

-

Measurement: Monitor absorbance at 412 nm for 5 minutes.

-

Reference: Donepezil or Galantamine.

Antioxidant Capacity

Method: DPPH Radical Scavenging Assay.[1][2] Causality: The stable radical DPPH (purple) is reduced to diphenylpicrylhydrazine (yellow) by hydrogen atom transfer from the this compound.

Step-by-Step Protocol:

-

Reagent: Prepare 0.1 mM DPPH solution in methanol.

-

Mixing: Mix 1 mL of test compound (10–100 µg/mL) with 1 mL DPPH solution.

-

Incubation: Keep in dark at room temperature for 30 minutes.

-

Measurement: Read Absorbance at 517 nm.

-

Control: Ascorbic acid.

Data Presentation & Comparative Analysis

Table 1: Comparative Bioactivity of Novel this compound Derivatives (Hypothetical Data Structure)

| Compound ID | Substitution (R) | MCF-7 IC50 (µM) | AChE IC50 (µM) | DPPH IC50 (µM) |

| C-01 | 7-OH (Umbelliferone) | > 50.0 | 45.2 | 22.1 |

| C-05 | 4-Methyl-7-OH | 38.5 | 40.1 | 25.4 |

| C-12 (Novel) | 4-Triazole-7-OCH3 | 4.2 | 12.8 | > 100 |

| C-18 (Novel) | 3-Benzyl-7-OH | 15.6 | 0.18 | 18.2 |

| Doxorubicin | (Standard) | 1.8 | N/A | N/A |

| Donepezil | (Standard) | N/A | 0.04 | N/A |

Note: Data must be presented as Mean ± SD (n=3).

Phase III: Elucidating Mechanism of Action (MoA)

Mere cytotoxicity is insufficient; you must prove the mechanism of cell death. For coumarins, the intrinsic apoptotic pathway is the primary target.

The Apoptotic Signaling Cascade

Coumarins typically induce apoptosis by downregulating Bcl-2 (anti-apoptotic) and upregulating Bax (pro-apoptotic), leading to mitochondrial outer membrane permeabilization (MOMP), Cytochrome C release, and Caspase-3 activation.

Figure 1: Proposed mechanism of this compound-induced intrinsic apoptosis involving Bcl-2/Bax modulation.

Experimental Validation of MoA

-

Western Blotting: Quantify protein levels of Bax, Bcl-2, and cleaved Caspase-3.

-

Flow Cytometry (Annexin V/PI): Distinguish between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V-/PI+).

Comprehensive Investigation Workflow

The following diagram summarizes the strategic roadmap for investigating novel coumarins, ensuring a logical flow from chemical synthesis to biological validation.

Figure 2: Strategic workflow for the pharmacological investigation of this compound derivatives.

References

-

Hacholli, V. B., et al. (2025). this compound Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer.[3][4][5] Molecules. Link

-

Al-Warhi, T., et al. (2020). Recent advancements of this compound-based anticancer agents: An up-to-date review.[3][4][6][7] Bioorganic Chemistry. Link

-

Anand, P., et al. (2012). this compound-based acetylcholinesterase inhibitors: A comprehensive review. Chemical Biology & Drug Design. Link

-

Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link

-

Soares, J. R., et al. (1997). Antioxidant activities of some extracts of Thymus zygis. Free Radical Research. Link

-

Emami, S., & Dadashpour, S. (2015). Current developments of this compound-based anti-cancer agents in medicinal chemistry. European Journal of Medicinal Chemistry. Link

Sources

- 1. japer.in [japer.in]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. This compound Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Latest developments in this compound-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

structure-activity relationship (SAR) studies of coumarin analogues

Topic: Structure-Activity Relationship (SAR) Studies of Coumarin Analogues Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Privileged Structure

In the pharmacophore library of a medicinal chemist, few scaffolds possess the versatility of This compound (2H-1-benzopyran-2-one) . It is classified as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.

For the application scientist, the this compound ring is not just a fluorescent dye or a fragrant additive; it is a tunable platform. Its planar, aromatic nature allows it to intercalate with DNA, while its lactone ring serves as a hydrogen bond acceptor for specific enzyme pockets (e.g., Carbonic Anhydrase, MAO-B).

This guide dissects the Structure-Activity Relationship (SAR) of this compound analogues, moving beyond basic observations to the causal mechanisms that drive potency and selectivity.

Synthetic Pathways & Strategic Derivatization

To study SAR, one must first access the chemical space. The two dominant pathways for generating this compound libraries are the Pechmann Condensation (for substituted phenols) and the Knoevenagel Condensation (for C3-functionalization).

Workflow Visualization: The Pechmann Route

The following diagram outlines the critical decision points in the Pechmann condensation, highlighting where reaction conditions dictate the yield and purity of the final analogue.

Figure 1: Mechanistic workflow of the Pechmann Condensation. Note that electron-donating groups (EDGs) on the phenol (e.g., Resorcinol) significantly accelerate the transesterification step.

Positional SAR Analysis: The Core Directive

The biological activity of this compound is dictated by substitutions at three critical positions: C3, C4, and C7 .

The Numbering System

Before analyzing activity, ensure the numbering is consistent:

-

Position 1: Oxygen atom in the ring.[1]

-

Position 2: Carbonyl carbon (C=O).

-

Position 3 & 4: The alkene double bond carbons.

-

Position 7: The meta-position relative to the ring oxygen (para to the bridgehead).

SAR Matrix: Causal Relationships

| Position | Modification Strategy | Biological Impact | Mechanistic Rationale |

| C3 | Aryl/Heteroaryl | MAO-B Inhibition | A phenyl ring at C3 fills the hydrophobic pocket of the MAO-B active site, acting as a "gatekeeper" that prevents substrate entry [1]. |

| C3 | Acetyl/Cyano | Anticancer | Electron-withdrawing groups (EWGs) at C3 enhance the Michael acceptor reactivity of the lactone, potentially facilitating covalent modification of target cysteine residues in enzymes [2]. |

| C4 | Methyl/Alkyl | Reduced Toxicity | Steric bulk at C4 can hinder metabolic degradation (opening of the lactone ring) by esterases, prolonging half-life without compromising binding affinity [3]. |

| C4 | Linear Furan | Prostate Cancer | Fusing a furan ring at C4/C5 (psoralen-type) allows for DNA intercalation and cross-linking upon UV activation, a mechanism distinct from simple enzyme inhibition [3]. |

| C7 | Hydroxyl (-OH) | Antioxidant | The phenolic -OH at C7 acts as a radical scavenger. It donates a hydrogen atom to neutralize ROS, stabilizing the resulting phenoxy radical via resonance across the this compound core [4]. |

| C7 | Benzyloates | Selectivity | Bulky ethers at C7 can clash with the narrower active site of MAO-A, thereby enforcing selectivity for the larger MAO-B isoform [5]. |

Case Study: Mechanism of Action

Warfarin & The Vitamin K Cycle

The most famous this compound analogue, Warfarin , functions by inhibiting Vitamin K Epoxide Reductase (VKORC1).[2] This prevents the recycling of Vitamin K, effectively stopping the coagulation cascade.

Figure 2: The Vitamin K Cycle and its inhibition by Warfarin.[2][3] Warfarin mimics the structure of Vitamin K, competitively binding to the VKORC1 enzyme.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 7-Hydroxy-4-methylthis compound

Rationale: This reaction uses Resorcinol (highly activated phenol) to demonstrate the Pechmann condensation with high yield.

Reagents: Resorcinol (1.1 g, 10 mmol), Ethyl Acetoacetate (1.3 mL, 10 mmol), Conc. H2SO4 (Use as solvent/catalyst).

-

Setup: Maintain temperature <10°C using an ice bath. Why? Higher temperatures at the start promote tar formation and side reactions.

-

Addition: Add Ethyl Acetoacetate dropwise to the Resorcinol/H2SO4 mixture with vigorous stirring.

-

Reaction: Stir for 2 hours at room temperature, then pour the mixture into crushed ice (50g) with stirring.

-

Validation: A solid precipitate should form immediately. Filter, wash with cold water (to remove acid), and recrystallize from ethanol.

-

QC Check: Melting point should be sharp at 185°C. If <180°C, re-crystallize to remove unreacted phenol.

Protocol B: MTT Cytotoxicity Assay

Rationale: To determine the IC50 of synthesized analogues against cancer cell lines (e.g., MCF-7).[4][5]

-

Seeding: Seed cells (5x10^3 cells/well) in a 96-well plate. Incubate for 24h to allow attachment.

-

Treatment: Add this compound analogues dissolved in DMSO. Critical: Final DMSO concentration must be <0.5% to avoid solvent toxicity. Include a "Vehicle Control" (DMSO only).

-

Incubation: Incubate for 48h at 37°C / 5% CO2.

-

Development: Add MTT reagent (5 mg/mL). Viable mitochondria reduce MTT to purple formazan.

-

Quantification: Dissolve formazan in DMSO and read Absorbance at 570 nm.

-

Calculation:

References

-

Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors: An Updated Review. Bentham Science. Available at: [Link]

-

Latest developments in this compound-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry. Available at: [Link][1][3][6][7][8][9]

-

Recent developments of C-4 substituted this compound derivatives as anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

This compound as an Elite Scaffold in Anti-Breast Cancer Drug Development. Molecules (MDPI). Available at: [Link]

-

Inhibition of Monoamine Oxidases by Functionalized this compound Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

-

Warfarin Therapy and VKORC1 and CYP Genotype. NCBI Bookshelf. Available at: [Link]

Sources

- 1. Synthesis, structure-activity relationships (SAR) and in silico studies of this compound derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Perspectives on Anticancer Potential of this compound Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Benzopyrone Scaffold: A Technical Guide to the Chemical Space of Coumarin Derivatives

Introduction: The Privileged Scaffold

In the realm of medicinal chemistry, few scaffolds possess the "privileged" status of coumarin (2H-chromen-2-one) . Structurally defined by a benzene ring fused to an

For the drug developer, the this compound scaffold is not merely a structural backbone; it is a programmable platform. By manipulating substituents at key positions—specifically C3, C4, and C7—researchers can toggle biological activity from anticoagulant (e.g., Warfarin) to anticancer (e.g., Carbonic Anhydrase inhibitors) and antimicrobial functions.

This guide explores the causal links between synthetic choices and biological outcomes, providing a roadmap for navigating this chemical space.

Strategic Synthesis: The "Make"

The construction of the this compound core relies on condensation reactions that form the pyrone ring. The choice of method is dictated by the desired substitution pattern.

Decision Matrix for Synthetic Routes

-

Pechmann Condensation: The workhorse for phenol-derived coumarins. Ideal for C4-substituted derivatives (e.g., 4-methylcoumarins).

-

Knoevenagel Condensation: Preferred for C3-functionalization, often using salicylaldehydes and activated methylene compounds.

-

Perkin Reaction: The classic route for cinnamic acid intermediates, though often requiring harsher conditions.

Visualization: Synthetic Pathway Selection

The following diagram illustrates the decision logic for selecting a synthetic route based on available starting materials and desired substitution.

Figure 1: Synthetic decision tree for this compound derivatives based on target functionalization.

Detailed Protocol: Green Synthesis of 7-Hydroxy-4-Methylthis compound

To demonstrate the Pechmann Condensation , we utilize a protocol that balances high yield with green chemistry principles, minimizing toxic waste compared to traditional sulfuric acid routes.

Target Molecule: 7-Hydroxy-4-methylthis compound (HMC) Mechanism: Acid-catalyzed condensation of resorcinol with ethyl acetoacetate.[1][2]

Reagents & Equipment

-

Resorcinol (1.10 g, 10 mmol)

-

Ethyl Acetoacetate (1.30 g, 10 mmol)

-

Catalyst: Amberlyst-15 (Solid acid catalyst) or Sulfuric Acid (Traditional control)

-

Apparatus: Round-bottom flask, magnetic stirrer, oil bath (or microwave reactor).

Step-by-Step Methodology

-

Reaction Assembly: In a 50 mL round-bottom flask, combine resorcinol (10 mmol) and ethyl acetoacetate (10 mmol) in a 1:1 molar ratio.

-

Catalysis: Add 0.2 g of Amberlyst-15 beads. Note: If using traditional methods, add 2 mL conc. H2SO4 dropwise at 0°C.

-

Energy Input:

-

Thermal: Heat to 110°C for 30–60 minutes.

-

Microwave (Green): Irradiate at 300W for 2–5 minutes (solvent-free).

-

-

Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The product usually exhibits strong blue fluorescence under UV (365 nm).

-

Workup (Self-Validating Step):

-

Pour the reaction mixture into crushed ice (~50 g).

-

Observation: A precipitate should form immediately. If no precipitate forms, the cyclization failed or the temperature was insufficient.

-

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield needle-like crystals.

Yield Expectation: 80–92% (Green method) vs 70–80% (Traditional).

Structure-Activity Relationship (SAR): The "Map"

The biological utility of coumarins is strictly position-dependent.

Anticoagulant Activity (The Warfarin Profile)

-

Key Pharmacophore: 4-hydroxythis compound.[1]

-

Mechanism: Inhibition of VKORC1 (Vitamin K Epoxide Reductase Complex Subunit 1).[3][4][5]

-

SAR Insight: The 4-hydroxyl group is acidic and mimics the structure of Vitamin K hydroquinone. Substituents at C3 (e.g., the acetonylbenzyl group in Warfarin) provide the steric bulk necessary to lock the molecule into the enzyme's active site.

Anticancer Activity (Carbonic Anhydrase Inhibition)[6][7][8][9]

-

Target: Human Carbonic Anhydrase (hCA) isoforms IX and XII (Hypoxia-induced tumor targets).

-

Mechanism: Coumarins act as "prodrug" inhibitors.[6] The lactone ring is hydrolyzed by the esterase activity of hCA, and the resulting hydroxy-cinnamic acid binds to the active site entrance, occluding it.[6]

-

SAR Insight: Substituents at C7 and C6 are critical for isoform selectivity. Unlike sulfonamides (classic hCA inhibitors), coumarins do not bind directly to the Zinc ion, avoiding common side effects.

Visualization: Warfarin Mechanism of Action

The following diagram elucidates the interference of 4-hydroxycoumarins in the Vitamin K cycle.

Figure 2: The Vitamin K cycle and its blockade by this compound-based anticoagulants (Warfarin) via VKORC1 inhibition.

Comparative Data: Substituent Effects

The table below summarizes how specific substitutions shift the chemical and biological properties of the scaffold.

| Position | Substituent | Effect on Property | Primary Application |

| C3 | Acetyl / Phenyl | Increases lipophilicity; Electron withdrawing | Anticoagulants (Warfarin), MAO-B Inhibitors |

| C4 | Methyl | Hyperconjugation stabilizes ring system | Laser Dyes, Standard Synthetic Intermediate |

| C4 | Hydroxyl | Acidic enol; mimics Vitamin K | Anticoagulants (Vitamin K Antagonists) |

| C7 | Hydroxyl / Amino | Strong Electron Donating (Push-Pull system) | Fluorescence (Blue/Green emission), pH Sensors |

| C7 | O-Alkyl / Aryl | Steric bulk; modulates solubility | Anticancer (hCA IX/XII Selectivity) |

References

-

Synthesis & Green Chemistry: Synthesis and Nitration of 7-Hydroxy-4-Methyl this compound via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate.

-

Anticancer Mechanisms (Carbonic Anhydrase): Selective inhibition of carbonic anhydrase IX and XII by this compound and psoralen derivatives.[7] Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Warfarin Mechanism: Warfarin Therapy and VKORC1 and CYP Genotype.[3][4][8] Medical Genetics Summaries (NCBI).

-

General Review: Green Chemistry Approaches to the Synthesis of this compound Derivatives. Current Organic Chemistry.

-

This compound Carbonic Anhydrase Inhibitors: this compound carbonic anhydrase inhibitors from natural sources.[6] Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

- 1. jetir.org [jetir.org]

- 2. Synthesis of 7 hydroxy-4-methyl this compound | PDF [slideshare.net]

- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 4. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. icahn.mssm.edu [icahn.mssm.edu]

initial screening of coumarin libraries for bioactivity

An In-depth Technical Guide: Initial Screening of Coumarin Libraries for Bioactivity: A Framework for Hit Identification

Foreword: The Rationale of the Screen

Coumarins, a class of benzopyrone-containing heterocycles, are celebrated in medicinal chemistry as a quintessential "privileged scaffold".[1][2] This designation stems from their inherent ability to interact with a wide array of biological targets, leading to a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5][6] The versatility of the this compound core, which is readily amenable to synthetic modification, makes it an ideal starting point for drug discovery campaigns.[7][8] However, the journey from a collection of molecules to a promising therapeutic candidate is one of systematic reduction, beginning with a robust and intelligently designed initial screening campaign.

This guide, written from the perspective of a Senior Application Scientist, eschews a simple checklist-style presentation. Instead, it provides a strategic framework for the initial bioactivity screening of this compound libraries. We will delve into the causality behind experimental choices, emphasizing the creation of self-validating workflows that ensure the integrity of your findings. The objective is not merely to identify "hits," but to generate high-quality, validated starting points for a successful hit-to-lead program.

Part 1: Foundational Strategy: Library Design and Curation

The success of any screening campaign is predetermined by the quality and design of the chemical library. For coumarins, this involves leveraging the scaffold's known structure-activity relationships while ensuring sufficient diversity to explore new biological space.

The Art of Library Design: Diversity vs. Focus

A this compound library can be designed with two primary philosophies:

-

Diversity-Oriented Synthesis (DOS): This approach aims to create a collection of structurally diverse coumarins by varying substituents at multiple positions (commonly C3, C4, and C7) on the benzopyrone core.[9] The goal is to maximize the exploration of chemical space to identify novel bioactivities. Common synthetic routes like the Pechmann condensation, Perkin reaction, or Knoevenagel condensation are workhorses for generating these libraries.[3][10][11]

-

Target-Focused Synthesis: When a specific biological target is already known (e.g., a particular kinase or enzyme), the library can be designed with a focus on scaffolds and functional groups known or predicted to interact with that target. This often involves computational pre-screening of virtual libraries to prioritize compounds for synthesis.[12][13]

A powerful modern strategy involves a blend of both, using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction tools to filter virtual libraries before synthesis.[14][15] This computational triage helps eliminate compounds with predicted liabilities (e.g., poor solubility, high toxicity) early on, enriching the physical library with more drug-like candidates.[16]

Mandatory Gateway: Library Quality Control (QC)

A screening campaign built on a poorly characterized library is a futile exercise, destined to yield misleading results. Rigorous QC is a non-negotiable prerequisite. Each compound in the library must be subjected to a battery of tests to confirm its identity, purity, and concentration.

| QC Parameter | Methodology | Rationale & Causality |

| Identity Confirmation | Mass Spectrometry (MS) | Verifies that the molecular weight of the synthesized compound matches the expected value. Prevents misinterpretation of activity from an incorrect molecule. |

| Purity Assessment | High-Performance Liquid Chromatography (HPLC), NMR Spectroscopy | Quantifies the percentage of the desired compound relative to impurities. Impurities can cause false positive or negative results and confound structure-activity relationship (SAR) analysis. A minimum purity of >95% is standard. |

| Concentration Verification | Quantitative NMR (qNMR) or UV-Vis Spectroscopy | Ensures accurate and precise dosing in biological assays. Inaccurate concentrations are a primary source of non-reproducible data and incorrect potency (e.g., IC50) values. |

Part 2: The Screening Cascade: A Funnel from Library to Validated Hit

The screening process is a multi-stage funnel designed to efficiently identify and validate active compounds while systematically eliminating false positives and artifacts.

Caption: A typical workflow for a bioactivity screening cascade.

The Primary Screen: Casting a Wide Net

The primary screen is a high-throughput assay (HTS) where the entire this compound library is tested at a single, relatively high concentration (e.g., 10-25 µM) to identify any compound exhibiting a desired biological effect.[17] The choice of assay is paramount and dictated by the research question.

Common Assay Formats for this compound Screening:

-

Cell-Based Assays: These assays measure a compound's effect on living cells, providing more physiologically relevant data.

-

Biochemical (Enzyme) Assays: These are cell-free systems that measure the direct inhibition of a purified enzyme. They are highly specific and useful for target-focused screens.[21] Coumarins are known to inhibit various enzymes, including kinases, tyrosinase, and carbonic anhydrase.[22][23][24]